1,3-Dibromo-5-(2-bromoethyl)benzene
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Overview
Description
1,3-Dibromo-5-(2-bromoethyl)benzene is an organic compound with the molecular formula C8H7Br3. It is a derivative of benzene, where three bromine atoms are substituted at the 1, 3, and 5 positions, and an additional bromoethyl group is attached at the 5 position. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(2-bromoethyl)benzene can be synthesized through a multi-step process involving bromination reactions. One common method involves the bromination of 1,3-dibromo-5-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(2-bromoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce brominated carboxylic acids .
Scientific Research Applications
1,3-Dibromo-5-(2-bromoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(2-bromoethyl)benzene involves its reactivity with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which activate the benzene ring towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-5-(2-bromoethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,3-Dibromo-5-chlorobenzene
Uniqueness
1,3-Dibromo-5-(2-bromoethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzene derivatives. The presence of the bromoethyl group at the 5 position further enhances its versatility in chemical synthesis .
Properties
CAS No. |
75894-88-1 |
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Molecular Formula |
C8H7Br3 |
Molecular Weight |
342.85 g/mol |
IUPAC Name |
1,3-dibromo-5-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H7Br3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 |
InChI Key |
XVYXVLJEOUQEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CCBr |
Origin of Product |
United States |
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